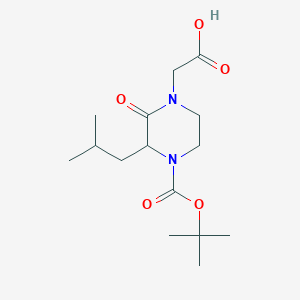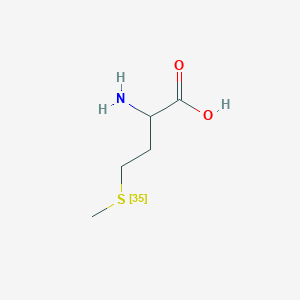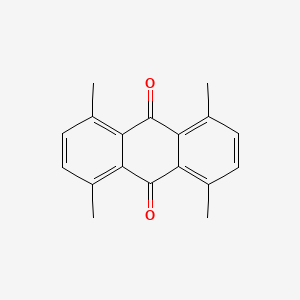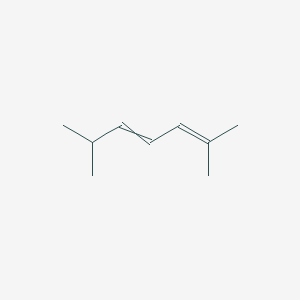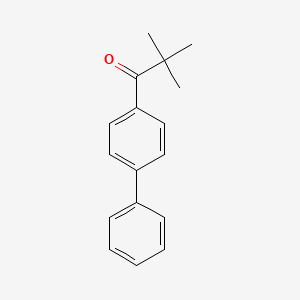![molecular formula C15H10ClN3O2 B14159418 5-[(2-Chlorophenyl)methylamino]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile CAS No. 848205-47-0](/img/structure/B14159418.png)
5-[(2-Chlorophenyl)methylamino]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Chlorophenyl)methylamino]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a furan ring, and a nitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chlorophenyl)methylamino]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with a suitable aldehyde or ketone.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction using a chlorobenzylamine derivative.
Formation of the Nitrile Group: The nitrile group can be introduced through a dehydration reaction of an amide or an aldoxime.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-Chlorophenyl)methylamino]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-[(2-Chlorophenyl)methylamino]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 5-[(2-Chlorophenyl)methylamino]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Furan-2-yl)-1,3-oxazole-4-carbonitrile: Lacks the chlorophenyl and methylamino groups.
5-[(2-Chlorophenyl)methylamino]-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile: Contains a thiophene ring instead of a furan ring.
5-[(2-Chlorophenyl)methylamino]-2-(furan-2-yl)-1,3-thiazole-4-carbonitrile: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of 5-[(2-Chlorophenyl)methylamino]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
848205-47-0 |
|---|---|
Fórmula molecular |
C15H10ClN3O2 |
Peso molecular |
299.71 g/mol |
Nombre IUPAC |
5-[(2-chlorophenyl)methylamino]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-5-2-1-4-10(11)9-18-14-12(8-17)19-15(21-14)13-6-3-7-20-13/h1-7,18H,9H2 |
Clave InChI |
BVWALFQDVGJGJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNC2=C(N=C(O2)C3=CC=CO3)C#N)Cl |
Solubilidad |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one](/img/structure/B14159338.png)
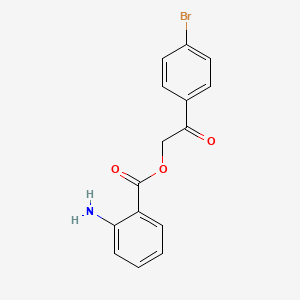
![5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14159354.png)
![(4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile](/img/structure/B14159357.png)
![ethyl 3-(4-bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B14159358.png)
![[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14159362.png)
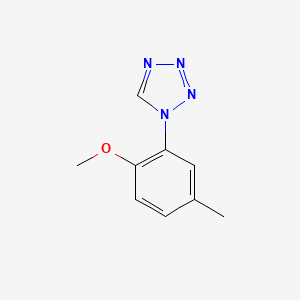

![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14159387.png)
